1-(2-甲氧基-乙基)-2-甲基-1H-吲哚-3-甲醛

描述

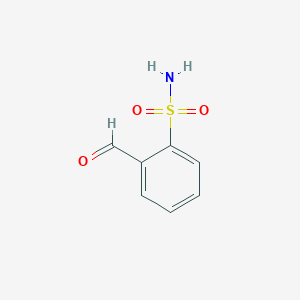

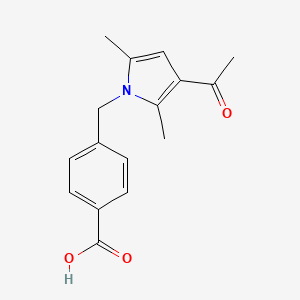

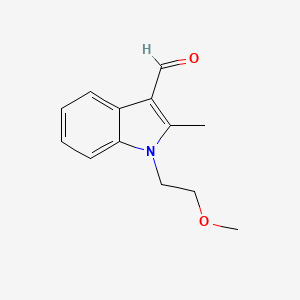

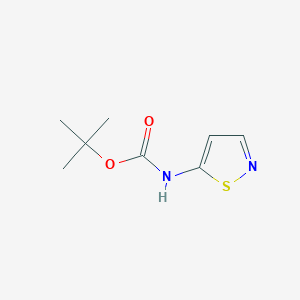

1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde (MEMIC) is an organic compound belonging to the indole class of compounds. It is a versatile molecule with a wide range of applications in scientific research. MEMIC has been used in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique structure and properties make it an ideal candidate for a variety of applications.

科学研究应用

生物降解和环境归趋

- 摘要:对乙基叔丁基醚(ETBE)的生物降解和环境归趋的研究提供了对相关化合物(可能包括“1-(2-甲氧基-乙基)-2-甲基-1H-吲哚-3-甲醛”)在土壤和地下水中的行为的见解。已经发现了能够通过类似于结构类似化合物的过程有氧降解ETBE的微生物。这表明了相关化学品的潜在环境生物降解途径(Thornton等人,2020)。

催化过程和化学转化

- 摘要:对甲醇重整过程中铜基催化剂的研究(涉及与复杂有机分子的合成和应用相关的转化)强调了理解催化机理和反应方案的重要性。此类知识可适用于类似“1-(2-甲氧基-乙基)-2-甲基-1H-吲哚-3-甲醛”的化合物的合成或功能化(Yong等人,2013)。

吲哚衍生物在化学和生物学中的作用

- 摘要:关于吲哚合成的综述对制备吲哚的各种方法进行了分类,突出了吲哚衍生物在有机化学和药物化学中的重要作用。鉴于其吲哚核心结构,此背景与理解“1-(2-甲氧基-乙基)-2-甲基-1H-吲哚-3-甲醛”的合成和潜在应用相关(Taber & Tirunahari,2011)。

药代动力学和肝保护

- 摘要:吲哚-3-甲醇(I3C)及其衍生物在慢性肝病中的药代动力学和保护作用为探索吲哚衍生物的生物活性提供了一个模型。因此,“1-(2-甲氧基-乙基)-2-甲基-1H-吲哚-3-甲醛”也可能表现出值得研究的独特的生物学特性(王等人,2016)。

作用机制

Target of Action

The primary target of 1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde, also known as 1-(2-methoxyethyl)-2-methylindole-3-carbaldehyde, is the Intercellular Adhesion Molecule 1 (ICAM-1) . ICAM-1 is a cell surface glycoprotein typically expressed on endothelial cells and cells of the immune system. It plays a crucial role in mediating cell-cell interactions and facilitating leukocyte endothelial transmigration .

Mode of Action

This compound operates as an antisense oligonucleotide , which means it binds to the mRNA of the target gene (in this case, ICAM-1) and prevents it from being translated into protein . The 2’-O-(2-methoxy)ethyl antisense oligonucleotides, such as this compound, have been found to modulate one or more of the earlier steps in mRNA translation, probably as a result of interference with translation initiation, more specifically with ribosomal assembly .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gene expression pathway of ICAM-1 . By binding to the mRNA of ICAM-1, it prevents the translation of this molecule, thereby reducing the amount of ICAM-1 protein produced. This can have downstream effects on cell adhesion and immune response processes, given the role of ICAM-1 in these biological phenomena .

Pharmacokinetics

The pharmacokinetics of 1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde involve its distribution to tissues, its metabolic stability, and its plasma protein binding . The 2’-O-(2-methoxy)ethyl modification combined with the phosphodiester (PO) backbone exhibited a more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide . This compound is highly bound to plasma proteins, which is a key factor influencing its pharmacokinetics .

Result of Action

The molecular effect of this compound’s action is the reduction in the level of ICAM-1 protein due to the prevention of its translation . This can lead to cellular effects such as altered cell adhesion and immune response, given the role of ICAM-1 in these processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the stability and activity of the compound. Additionally, the presence of other molecules (e.g., plasma proteins) can influence the compound’s distribution and clearance

属性

IUPAC Name |

1-(2-methoxyethyl)-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-12(9-15)11-5-3-4-6-13(11)14(10)7-8-16-2/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRHAVRVWJVIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CCOC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B3164010.png)